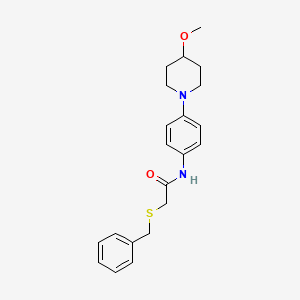

2-(benzylthio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Benzylthio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzylthio group attached to an acetamide backbone, with a 4-methoxypiperidin-1-yl substituent on the phenyl ring, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide typically involves multiple steps:

-

Formation of the Benzylthio Intermediate: : The initial step involves the synthesis of the benzylthio intermediate. This can be achieved by reacting benzyl chloride with thiourea in the presence of a base such as sodium hydroxide to form benzylthiourea, which is then hydrolyzed to yield benzylthiol.

-

Acetamide Formation: : The acetamide backbone is prepared by reacting 4-(4-methoxypiperidin-1-yl)aniline with acetic anhydride under acidic conditions to form N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide.

-

Coupling Reaction: : The final step involves coupling the benzylthio intermediate with the acetamide backbone. This can be achieved through a nucleophilic substitution reaction where the benzylthiol reacts with the acetamide derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like N,N-dimethylaminopyridine (DMAP).

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves:

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.

Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.

Purification: Implementing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines or alcohols.

Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon (for hydrogenation reactions), DMAP (for coupling reactions).

Major Products

Sulfoxides and Sulfones: Formed from oxidation reactions.

Amines and Alcohols: Resulting from reduction reactions.

Substituted Amides: Produced through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 2-(benzylthio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for probing protein-ligand interactions and studying enzyme mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for developing new therapeutic agents targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism by which 2-(benzylthio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide exerts its effects depends on its interaction with molecular targets. The benzylthio group can interact with thiol groups in proteins, potentially modifying their activity. The acetamide moiety can form hydrogen bonds with biological targets, influencing their function. The 4-methoxypiperidin-1-yl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

2-(Benzylthio)-N-(4-phenyl)acetamide: Lacks the 4-methoxypiperidin-1-yl group, which may affect its solubility and bioactivity.

N-(4-(4-Methoxypiperidin-1-yl)phenyl)acetamide: Does not have the benzylthio group, potentially altering its reactivity and interaction with biological targets.

2-(Benzylthio)acetamide: Simpler structure, lacking the phenyl and piperidinyl substituents, which may limit its applications.

Uniqueness

2-(Benzylthio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both benzylthio and 4-methoxypiperidin-1-yl groups enhances its versatility in synthetic and medicinal chemistry, making it a valuable compound for research and industrial applications.

Biological Activity

2-(Benzylthio)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

This structure features a benzylthio group and a methoxypiperidine moiety, which are crucial for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Anticonvulsant Activity

Research has indicated that derivatives of compounds similar to this compound exhibit anticonvulsant properties. For instance, studies on related amide derivatives have shown efficacy in animal models of epilepsy, particularly in maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. These studies highlight the importance of specific structural modifications in enhancing anticonvulsant activity .

Table 1: Summary of Anticonvulsant Activity in Animal Models

| Compound | Test Type | Dose (mg/kg) | Efficacy |

|---|---|---|---|

| Compound A | MES | 100 | Active |

| Compound B | PTZ | 300 | Active |

| Compound C | MES | 100 | Inactive |

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the piperidine and thioether components significantly influence the biological activity of the compound. For instance, substituting different groups on the piperidine ring alters lipophilicity and subsequently affects central nervous system penetration and anticonvulsant efficacy .

Table 2: Influence of Structural Modifications on Activity

| Modification Type | Effect on Activity |

|---|---|

| Benzyl group addition | Increased potency |

| Methoxy substitution | Enhanced lipophilicity |

| Piperidine ring alteration | Variable CNS activity |

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives based on the core structure of this compound. In this study, various analogs were tested for their anticonvulsant effects using both MES and PTZ models. Results indicated that certain modifications led to compounds with significantly improved efficacy compared to traditional anticonvulsants like phenytoin .

Properties

IUPAC Name |

2-benzylsulfanyl-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2S/c1-25-20-11-13-23(14-12-20)19-9-7-18(8-10-19)22-21(24)16-26-15-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBEWUPUPSCZVSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CSCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.